FXIIa-IN-4

FXIIa inhibition triazole SAR halogen substituent effects

Researchers requiring selective FXIIa blockade in coagulation assays often encounter off-target thrombin/FXIa inhibition that confounds data interpretation. FXIIa-IN-4 (compound 22) is a triazole-based FXIIa inhibitor (IC₅₀ 32 nM) with >1,500-fold selectivity over FXIa and 9.38-fold over thrombin, enabling unambiguous attribution of anticoagulant effects to contact pathway inhibition. • 32 nM IC₅₀ for human FXIIa; >1,562-fold selective vs FXIa • Para-fluoro benchmark analog for SAR campaigns • Validated for aPTT-based assay development Supplied as ≥98% pure solid; global shipping with ice packs.

Molecular Formula C11H9FN4O3
Molecular Weight 264.21 g/mol
Cat. No. B12368492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXIIa-IN-4
Molecular FormulaC11H9FN4O3
Molecular Weight264.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN(C(=N1)N)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H9FN4O3/c1-19-10(18)8-14-11(13)16(15-8)9(17)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14,15)
InChIKeyQNTCVNPVIFKZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FXIIa-IN-4: A Para-Fluoro Triazole FXIIa Inhibitor


FXIIa-IN-4 (designated compound 22) is a small-molecule, triazole-based inhibitor of activated human coagulation Factor XII (FXIIa) [1]. It belongs to a structurally defined series of synthetic anticoagulants that target the contact activation pathway [1]. FXIIa-IN-4 exhibits an IC₅₀ of 32 ± 8 nM for human FXIIa and demonstrates >1,500-fold selectivity against Factor XIa (FXIa) and 9.38-fold selectivity against thrombin in chromogenic substrate hydrolysis assays under physiological conditions [1].

FXIIa-IN-4: Why Substitution Fails


Coagulation Factor XIIa (FXIIa) is a serine protease with a distinct active-site architecture that determines inhibitor-binding specificity [1]. Small-molecule FXIIa inhibitors such as FXIIa-IN-4 engage a unique combination of S1 pocket interactions and halogen-bonding networks that are highly sensitive to substituent identity and position [1]. Substituting a para-fluoro triazole-based inhibitor with an ortho-bromo analog (e.g., compound 20) reduces FXIIa potency by 2.5-fold and alters selectivity against thrombin by >8-fold [1]. Similarly, switching to a protein-based inhibitor such as rHA-Infestin-4 introduces large differences in molecular weight, pharmacokinetic half-life, and formulation requirements [2]. These structure-dependent variations in potency, selectivity, and chemical stability mean that in-class compounds are not interchangeable—substitution without validation risks compromising assay consistency, target engagement, and translational relevance.

FXIIa-IN-4: Differentiated from Closest Analogs


Para-Fluoro Substitution Drives Potency Improvement

FXIIa-IN-4 (4-fluoro substituted triazole) inhibits human FXIIa with an IC₅₀ of 32 ± 8 nM, representing a 3.4-fold improvement over the previously reported lead inhibitor RA (IC₅₀ ≈ 109 nM) [1]. When compared to inhibitor 9 (4-H analog, IC₅₀ = 240 nM), the introduction of the para-fluoro group yields a 7.5-fold increase in potency [1].

FXIIa inhibition triazole SAR halogen substituent effects

Superior FXIIa Selectivity over Thrombin and FXIa

In a side-by-side selectivity panel against four coagulation proteases, FXIIa-IN-4 displays a selectivity index of 9.38 over thrombin and >1,562 over FXIa [1]. In contrast, structurally related compounds 7, 8, 9, 20, and 21 are dual inhibitors of FXIIa and thrombin, with thrombin/FXIIa selectivity indices ranging from 0.23 to 1.13 [1].

selectivity profiling off-target liability serine protease panel

Optimal Halogen Substitution for FXIIa Inhibition

Systematic substitution at the para-position of the phenyl ring reveals that fluorine provides the optimal balance of size and lipophilicity for FXIIa inhibition [1]. FXIIa-IN-4 (4-F) achieves an IC₅₀ of 32 nM, compared to 900 nM for the 4-Br analog (inhibitor 21) and 7,800 nM for the 4-Cl analog (inhibitor 19) [1].

structure–activity relationship halogen optimization triazole-based inhibitors

Anticoagulant Activity in Human Plasma

FXIIa-IN-4 exhibits concentration-dependent prolongation of activated partial thromboplastin time (aPTT) in human plasma, confirming functional inhibition of the intrinsic coagulation pathway [1]. In the same study, compound 8, despite being 1.4-fold more potent against isolated FXIIa (IC₅₀ = 45 nM), shows comparable aPTT prolongation but with a higher Hill slope, indicating a different mode of target engagement [1].

plasma clotting assay aPTT anticoagulant efficacy

FXIIa-IN-4: Optimal Applications in Thrombosis Research


Selective FXIIa Inhibition in Thrombosis Models

FXIIa-IN-4 is uniquely suited for in vitro and ex vivo thrombosis models where selective blockade of the contact activation pathway is essential and confounding inhibition of thrombin or FXIa must be avoided [1]. Its >1,562-fold selectivity over FXIa and 9.38-fold selectivity over thrombin ensure that observed anticoagulant effects can be confidently attributed to FXIIa inhibition, rather than off-target activity on the common pathway or feedback loops [1].

SAR Studies of Halogenated Triazole Anticoagulants

FXIIa-IN-4 serves as a benchmark para-fluoro analog in SAR campaigns aimed at optimizing FXIIa inhibitor potency and selectivity [1]. Its well-characterized IC₅₀ (32 nM) and selectivity profile provide a quantitative reference point for evaluating new chemical entities that explore alternative halogen substituents, linker lengths, or core heterocycles [1].

Plasma-Based Coagulation Assays and Diagnostic Development

FXIIa-IN-4 is an ideal tool compound for developing and validating aPTT-based assays and point-of-care coagulation tests that specifically interrogate FXIIa activity [1]. Its ability to prolong aPTT in human plasma at sub-micromolar concentrations, combined with its high selectivity, allows for precise calibration of FXIIa-dependent clotting time measurements without interference from thrombin or FXIa [1].

Mechanistic Studies of Contact Activation in Inflammation and Thrombosis

FXIIa-IN-4 enables researchers to isolate the contribution of FXIIa to pathophysiological processes where contact activation intersects with inflammatory signaling (e.g., bradykinin generation, neutrophil activation) [1]. The compound's favorable selectivity profile minimizes confounding effects on downstream proteases, facilitating cleaner interpretation of FXIIa's role in complex biological systems [1].

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